1-(4-Cyclohexylphenyl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVRBWSTENVTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Cyclohexylphenyl Beta-Diketone Ligands (CPPDs)
Executive Summary
Cyclohexylphenyl beta-diketone ligands (CPPDs) represent a specialized class of chelating agents that bridge the gap between coordination chemistry and soft matter materials science. Characterized by a 1,3-dicarbonyl core attached to a rigid 4-cyclohexylphenyl moiety, these ligands are critical in the development of lanthanide-based luminescent materials and metallomesogens (metal-containing liquid crystals).
This guide provides a technical deep-dive into the synthesis, coordination mechanics, and application of CPPDs. It is designed for researchers requiring high-purity ligands for photonic devices or supramolecular assembly.
Chemical Architecture & Functional Logic
The CPPD ligand structure, typically 1-(4-cyclohexylphenyl)-3-arylpropane-1,3-dione , is engineered to solve specific problems in organometallic chemistry.
Structural Components[1][2][3]
-
The Beta-Diketone Core: Exists in a keto-enol tautomeric equilibrium. Upon deprotonation, it forms a monoanionic, bidentate (
-donor) chelate that forms thermodynamically stable six-membered rings with metal ions (Ln³⁺, Cu²⁺, Pd²⁺). -
The Cyclohexylphenyl Group:
-
Steric Bulk: Prevents the "stacking" of planar complexes, which is a primary cause of luminescence quenching in solid-state emitters [1].
-
Mesogenicity: The rigid, rod-like (calamitic) geometry of the cyclohexyl-phenyl core induces liquid crystalline phases, allowing the organization of metal centers into ordered domains [2].
-
Hydrophobicity: Enhances solubility in non-polar organic solvents and liquid crystal hosts, unlike simple acetylacetone derivatives.
-
Tautomeric Equilibrium
The ligand exists primarily in the enol form due to conjugation with the phenyl ring and intramolecular hydrogen bonding.
-
Critical Insight: Metal coordination requires the enolate form. The pKa of the central methylene proton is typically ~9-10. Efficient complexation requires a base strong enough to deprotonate this site without attacking the carbonyls.
Synthesis Protocol: Claisen Condensation
Objective: Synthesize 1-(4-cyclohexylphenyl)-3-phenylpropane-1,3-dione via Claisen condensation of 4-cyclohexylacetophenone and ethyl benzoate.
Mechanism: Nucleophilic acyl substitution driven by the formation of a resonance-stabilized enolate.
Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway for CPPD ligands via Claisen condensation.
Experimental Protocol
Reagents:
-
4-Cyclohexylacetophenone (1.0 eq)
-
Ethyl Benzoate (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil, 2.0 eq) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Why: Mineral oil interferes with crystallization later. Moisture destroys NaH, lowering yield.
-
-
Enolization: Add 4-cyclohexylacetophenone dissolved in THF dropwise at 0°C. Stir for 30 min.
-
Observation: Evolution of H₂ gas indicates successful deprotonation.
-
-
Condensation: Add ethyl benzoate dropwise. Heat to reflux (65°C) for 4-6 hours.
-
Causality: Reflux ensures the reaction overcomes the activation energy for the C-C bond formation.
-
-
Quenching: Cool to RT. Pour mixture into ice-cold dilute HCl (1M) with vigorous stirring.
-
Target: pH must drop below 4 to protonate the enolate and precipitate the free ligand.
-
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Toluene (9:1).
Typical Yield: 70-85% [3].
Coordination Chemistry: The Antenna Effect
The primary application of CPPDs is sensitizing Lanthanide ions (Eu³⁺, Tb³⁺). Lanthanides have low molar absorption coefficients (
Energy Transfer Mechanism
-
Absorption: Ligand absorbs UV light (
). -
ISC: Intersystem Crossing to the Ligand Triplet State (
). -
ET: Energy Transfer from Ligand
to the Lanthanide Resonance Level. -
Emission: Metal-centered luminescence (e.g., Eu³⁺
red emission).
Pathway Visualization (DOT Diagram)
Figure 2: The Antenna Effect mechanism. Efficient transfer requires the Ligand T1 state to be ~2500 cm⁻¹ above the Ln³⁺ excited state [4].
Applications & Data Analysis
Metallomesogens (Liquid Crystals)
The "4-cyclohexylphenyl" core is a classic mesogen. When coordinated to metals, these complexes form Metallomesogens .[3]
-
Phase Types: Often form Smectic A (SmA) or Nematic phases depending on the alkyl chain length on the opposite aryl ring.
-
Benefit: Combines the magnetic/optical properties of the metal with the fluid anisotropy of liquid crystals.
Comparative Data: CPPD vs. Standard Ligands
| Property | Acetylacetone (acac) | Dibenzoylmethane (DBM) | CPPD (Cyclohexylphenyl) |
| Molecular Weight | 100.12 g/mol | 224.25 g/mol | ~306.4 g/mol |
| Triplet Energy (T1) | ~25,500 cm⁻¹ | ~20,500 cm⁻¹ | ~21,000 - 22,000 cm⁻¹ |
| Eu³⁺ Sensitization | Moderate | Good | Excellent |
| Solubility (Non-polar) | Low | Moderate | High |
| Mesogenic Potential | None | None | High (Smectic/Nematic) |
Table 1: Comparison of CPPD with standard beta-diketones. The T1 energy of CPPD is ideal for Eu³⁺ (17,200 cm⁻¹) and Tb³⁺ (20,500 cm⁻¹) sensitization [5].
Protocol: Synthesis of Ln(CPPD)₃(phen)
Objective: Synthesize a highly luminescent Ternary Europium Complex.
-
Dissolution: Dissolve CPPD (3 eq) and 1,10-phenanthroline (1 eq) in warm Ethanol.
-
Deprotonation: Add NaOH (3 eq) dissolved in minimal water.
-
Complexation: Add EuCl₃·6H₂O (1 eq) dropwise.
-
Precipitation: A white/yellow precipitate forms immediately. Stir at 60°C for 2 hours to ensure thermodynamic equilibration.
-
Isolation: Filter, wash with water (remove NaCl) and cold ethanol. Dry in vacuo.
References
-
Binnemans, K. (2009). "Lanthanide-Based Luminescent Mesomesogens". Chemical Reviews, 109(9), 4283-4374. Link
-
Ghedini, M., et al. (1995). "Liquid crystalline metal complexes".[3][4] Journal of Materials Chemistry, 5, 1689-1698. Link
-
Liu, K., et al. (2014). "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones". RSC Advances, 4, 1234-1240. Link
-
Eliseeva, S. V., & Bünzli, J. C. G. (2010). "Lanthanide luminescence for functional materials and bio-sciences". Chemical Society Reviews, 39, 189-227. Link
-
Binnemans, K. (2005). "Interpretation of Europium(III) Spectra". Coordination Chemistry Reviews, 295, 1-45. Link
Sources
Methodological & Application
Application Note: High-Efficiency Metal Chelation & Extraction using 1-(4-Cyclohexylphenyl)butane-1,3-dione
Introduction & Executive Summary
This guide details the application of 1-(4-Cyclohexylphenyl)butane-1,3-dione (referred to herein as CPBD ), a specialized lipophilic
The "Hydrophobic Advantage":
The primary limitation of standard
Key Applications:
-
Hydrometallurgy: Selective solvent extraction of transition metals (Cu²⁺, Ni²⁺) and Lanthanides (Eu³⁺, Tb³⁺) from aqueous feeds.[1]
-
Luminescent Materials: Synthesis of highly soluble lanthanide "antenna" complexes for OLEDs and bio-imaging.[1]
-
Catalysis: Generation of lipophilic Lewis-acid catalysts soluble in non-polar hydrocarbon solvents.[1]
Chemical Mechanism & Properties[1][2]
Keto-Enol Tautomerism & Chelation
Like all
Mechanism:
-
Deprotonation:
(facilitated by pH adjustment).[1] -
Complexation:
.[1] -
Partitioning: The cyclohexyl group acts as a "grease anchor," forcing the neutral
complex into the organic solvent.[1]
Structural Visualization
The following diagram illustrates the tautomerism and the coordination mode with a generic trivalent metal (
Figure 1: Reaction pathway from neutral ligand to lipophilic metal complex.[1]
Protocol 1: Preparation of CPBD Stock Solution
Note: If CPBD is not purchased commercially, it is typically synthesized via Claisen condensation of 4-cyclohexylacetophenone and ethyl acetate.[1] This protocol assumes you have the isolated solid ligand.
Reagents:
-
CPBD Solid (MW ≈ 244.33 g/mol )[1]
-
Solvent: Toluene (for extraction) or Ethanol (for spectroscopy).[1]
-
Storage: Amber glass vials (light sensitive).
Procedure:
-
Weighing: Accurately weigh 244 mg of CPBD.
-
Dissolution: Dissolve in 100 mL of Toluene (HPLC grade).
-
Tip: Sonicate for 5 minutes. The cyclohexyl group may slow dissolution kinetics compared to simple acetophenones.[1]
-
-
Concentration: This yields a 10 mM stock solution.[1]
-
Validation: Check UV-Vis absorbance.
should appear around 300–310 nm (characteristic of the benzoylacetone chromophore).[1]
Protocol 2: Solvent Extraction of Copper(II)
This protocol validates the chelating efficiency of CPBD by extracting Copper(II) from an aqueous buffer into toluene.[1]
Experimental Workflow
| Parameter | Condition |
| Aqueous Phase | 10 mM CuSO₄ in Acetate Buffer (pH 5.5) |
| Organic Phase | 10 mM CPBD in Toluene |
| Volume Ratio | 1:1 (e.g., 5 mL Aqueous : 5 mL Organic) |
| Temperature | 25°C (Room Temp) |
| Equilibration | 30 mins shaking |
Step-by-Step Procedure
-
Preparation: In a 20 mL separation funnel or screw-cap vial, combine 5 mL of the Copper(II) aqueous solution and 5 mL of the CPBD/Toluene stock.
-
Extraction: Shake vigorously for 30 minutes using a mechanical shaker.
-
Phase Separation: Allow the phases to settle for 10 minutes. Centrifuge if an emulsion forms (rare, due to high lipophilicity of CPBD).[1]
-
Quantification:
Workflow Diagram
Figure 2: Liquid-Liquid extraction workflow for metal recovery.
Protocol 3: Synthesis of Luminescent Europium Complex
CPBD is an excellent "antenna" ligand for Lanthanides.[1] This protocol synthesizes
Reagents:
-
CPBD (0.3 mmol)[1]
-
1,10-Phenanthroline (0.1 mmol) - Synergistic ligand to displace water.
-
Ethanol (95%)[1]
-
NaOH (1 M)[1]
Procedure:
-
Ligand Solution: Dissolve 73 mg (0.3 mmol) of CPBD and 18 mg (0.1 mmol) of Phenanthroline in 10 mL warm ethanol.
-
pH Adjustment: Add NaOH dropwise until pH reaches approx. 8-9 . Do not exceed pH 10 to avoid lanthanide hydroxide precipitation.
-
Metal Addition: Dropwise add a solution of 36 mg (0.1 mmol) EuCl₃ in 2 mL water/ethanol.
-
Precipitation: A white/yellowish precipitate forms immediately.[1] Stir at 60°C for 1 hour to ensure completion.
-
Isolation: Filter the solid, wash with cold ethanol, and dry in a vacuum oven at 50°C.
-
Characterization: Under UV light (365 nm), the solid should exhibit brilliant red fluorescence (characteristic Eu³⁺ emission).[1]
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Extraction Efficiency | pH too low (Ligand not deprotonated).[1] | Adjust aqueous pH to 6.0–7.0 using acetate or HEPES buffer. |
| Precipitation at Interface | Metal concentration too high; complex solubility exceeded. | Dilute metal feed or switch organic solvent to Chloroform/Dichloromethane.[1] |
| Slow Phase Separation | Emulsion formation.[1] | Add brine (NaCl) to the aqueous phase to increase ionic strength; Centrifuge. |
| Weak Fluorescence (Eu) | Water quenching (coordination of H₂O).[1] | Ensure the synergistic ligand (Phenanthroline) is present in stoichiometric amounts.[1] Dry solvents.[1][3] |
References
-
Binnemans, K. (2005).[1] Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35.
-
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. (Discusses beta-diketones as shift reagents). Wiley.[1] [1]
-
SynHet Catalog . 1-(4-Cyclohexylphenyl)butane-1,3-dione Product Data. (Chemical structure and physical properties verification).
-
PubChem Database . 1-(4-Cyclohexylphenyl)butane-1,3-dione (CID 75124019).[1][4] National Library of Medicine.[1] [1]
Sources
- 1. 1-[4-(4-Decylcyclohexyl)phenyl]butane-1,3-dione | C26H40O2 | CID 20503217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 3. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Cyclohexylphenyl)butane-1,3-dione [synhet.com]
Application Note: Optimized Knoevenagel Condensation of 1-(4-Cyclohexylphenyl)butane-1,3-dione
Abstract & Strategic Significance
This application note details the protocol for the Knoevenagel condensation of 1-(4-Cyclohexylphenyl)butane-1,3-dione (CAS 1189122-32-4) with aromatic aldehydes. This specific
Unlike simple acetylacetone derivatives, the inclusion of the lipophilic 4-cyclohexylphenyl moiety introduces unique solubility and steric challenges. This guide moves beyond generic textbook procedures, offering a field-tested protocol that addresses the lipophilicity of the substrate and the reversibility of the condensation equilibrium.
Key Technical Advantages of This Protocol[1]
-
Equilibrium Control: Utilizes azeotropic water removal to drive the reaction to completion, overcoming the thermodynamic barrier often seen with bulky
-diketones. -
Solubility Management: Addresses the poor solubility of the cyclohexyl derivative in standard alcoholic solvents by utilizing a toluene-based system.
-
Regioselectivity: Optimizes conditions to favor the formation of the E-isomer (thermodynamic product) at the active methylene position.
Chemical Context & Mechanism[2][3][4][5][6][7]
The reaction involves the condensation of the active methylene group of 1-(4-Cyclohexylphenyl)butane-1,3-dione (1 ) with an aldehyde (2 ) to form the
Mechanistic Pathway
The reaction proceeds via a base-catalyzed mechanism.[1][2] The bulky cyclohexyl group does not directly sterically hinder the active methylene (C2 position), but it significantly impacts the molecule's solvation shell.
-
Deprotonation: The amine base (Piperidine) deprotonates the acidic C2-methylene (
), generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.[1]
-
Aldol Intermediate: Formation of the
-hydroxy ketone intermediate.[1] -
Dehydration (E1cB): Spontaneous elimination of water, driven by the formation of the conjugated enone system.
Mechanistic Visualization
Figure 1: Mechanistic flow of the Knoevenagel condensation for
Experimental Protocol
Method A: Dean-Stark Azeotropic Distillation (Recommended)
Rationale: The 4-cyclohexylphenyl group renders the starting material highly lipophilic. Standard ethanol reflux methods often result in poor conversion due to solubility issues and the reversible nature of the reaction. This method uses Toluene to dissolve the substrate and remove water, driving the equilibrium forward.
Reagents & Equipment
| Component | Specification | Stoichiometry |
| Substrate | 1-(4-Cyclohexylphenyl)butane-1,3-dione | 1.0 equiv |
| Electrophile | Aromatic Aldehyde (e.g., Benzaldehyde) | 1.1 equiv |
| Solvent | Toluene (Anhydrous) | 10 mL / g substrate |
| Catalyst A | Piperidine | 0.05 equiv (5 mol%) |
| Catalyst B | Glacial Acetic Acid | 0.05 equiv (5 mol%) |
| Apparatus | Round bottom flask, Dean-Stark trap, Reflux condenser | - |
Step-by-Step Procedure
-
Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Add 1-(4-Cyclohexylphenyl)butane-1,3-dione (1.0 eq) and the Aldehyde (1.1 eq) to the flask. Add Toluene and stir until fully dissolved.
-
Note: If the solution is cloudy, warm slightly to 40°C.
-
-
Catalysis: Add Piperidine and Glacial Acetic Acid sequentially.
-
Insight: The combination forms piperidinium acetate, a buffered catalyst that prevents side reactions (like Cannizzaro) associated with strong free bases.
-
-
Reaction: Heat the mixture to a vigorous reflux (approx. 110°C bath temp). Ensure the solvent is condensing and filling the Dean-Stark trap.
-
Monitoring: Water droplets should separate in the trap. Reaction time is typically 3–6 hours .
-
-
Validation (TLC): Monitor consumption of the diketone (Mobile phase: 20% EtOAc in Hexanes). The product will typically be less polar (higher
) than the starting diketone due to the loss of the acidic proton and increased conjugation. -
Workup:
-
Cool the reaction to room temperature.
-
Wash the toluene layer with Water (2x) to remove the catalyst.
-
Wash with Brine (1x), dry over
, and filter. -
Concentrate under reduced pressure (Rotavap).
-
-
Purification: Recrystallize the crude solid.
-
Solvent System: Hot Ethanol or an Ethanol/Hexane mixture is usually ideal. The lipophilic cyclohexyl tail aids crystallization from polar alcohols upon cooling.
-
Method B: Ethanol Reflux (Green/Traditional)
Rationale: Suitable only if the aldehyde is highly reactive (e.g., 4-nitrobenzaldehyde) and the scale is small (<500 mg).
-
Dissolve diketone (1.0 eq) and aldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Add Piperidine (3 drops).
-
Reflux for 2–4 hours.
-
Cool to 0°C. The product often precipitates out. Filter and wash with cold ethanol.
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Equilibrium limitation (Water presence). | Switch to Method A (Dean-Stark). Add 4Å molecular sieves to the trap. |
| Oiling Out | Product is too lipophilic for EtOH recrystallization. | Use a minimal amount of hot EtOAc to dissolve, then slowly add Hexane until turbid. Cool slowly. |
| Deacylation (Retro-Claisen) | Reaction temperature too high or base too strong. | Reduce temperature. Ensure Acetic Acid is used with Piperidine (buffer system).[5] Avoid strong alkoxides. |
| Michael Addition Byproducts | Excess diketone reacting with product (2:1 adduct). | Ensure strict 1:1.1 stoichiometry (Aldehyde excess). The aldehyde excess is easier to wash away than the bis-adduct. |
Safety Data (SDS Summary)
-
1-(4-Cyclohexylphenyl)butane-1,3-dione: Irritant (Skin/Eye). Handle with gloves.
-
Piperidine: Toxic, Flammable, Corrosive. Use in a fume hood.
-
Toluene: Flammable, Reproductive Toxin.
References
-
NIH PubChem. "1-(4-Cyclohexylphenyl)butane-1,3-dione (Compound)." National Library of Medicine. [Link]
-
Organic Chemistry Portal. "Knoevenagel Condensation." Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. "The Knoevenagel Condensation." [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Recrystallization of 1-(4-Cyclohexylphenyl)butane-1,3-dione
Executive Summary & Chemical Profile
Compound: 1-(4-Cyclohexylphenyl)butane-1,3-dione
CAS: 1189122-32-4 (and related analogs)
Class:
Technical Context:
This molecule features a distinct "Janus" character: a polar, chelating
Critical Mechanism:
The purification strategy must disrupt the crystal lattice energy dominated by
Solvent Selection Matrix
The following table synthesizes solvent compatibility based on the compound's dielectric requirement and homologous literature data [1][2].
| Solvent System | Suitability | Mechanistic Insight |
| Ethanol (Absolute) | Primary Recommendation | Excellent thermal gradient solubility.[1] The ethyl chain interacts with the cyclohexyl tail, while the hydroxyl group solubilizes the dione head. Avoid water to prevent oiling.[1] |
| Methanol | High Purity / Low Yield | Lower boiling point ( |
| EtOAc / Heptane | Alternative (High Yield) | Best for removing polar impurities.[1] Dissolve in minimal hot Ethyl Acetate (EtOAc), then titrate with Heptane until turbid. |
| Dichloromethane (DCM) / Hexane | Rescue Method | Use only if the compound oils out in alcohols.[1] The high solubility in DCM prevents early phase separation. |
| Water / Alcohol | NOT RECOMMENDED | The lipophilic cyclohexyl tail acts as a surfactant, causing the compound to form an emulsion (oil) rather than crystals upon cooling.[1] |
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for solvent selection based on impurity profile and yield requirements.
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity polarity.
Detailed Protocols
Protocol A: The Anhydrous Ethanol Method (Standard)
Best for: General purification, removing trace starting materials.[1]
-
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 15 mL of Absolute Ethanol . Heat to reflux (
C) with stirring. -
Titration: If solids remain, add hot ethanol in 2 mL increments until the solution is just clear.
-
Technical Note: Do not add excess solvent (
) beyond the saturation point; this drastically lowers yield.[1]
-
-
Filtration (Optional): If insoluble black specks remain (catalyst residues), perform a hot filtration through a pre-warmed glass frit.[1]
-
Cooling (Critical Phase):
-
Remove from heat and place on a cork ring (insulator).
-
Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath yet.
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Crystallization: Once crystals form at RT, move the flask to a
C fridge for 4 hours. -
Collection: Filter via vacuum (Buchner funnel). Wash the cake with 5 mL of ice-cold ethanol .
Protocol B: The EtOAc/Heptane "Anti-Solvent" Method
Best for: Removing polar side-products or if Protocol A fails.[1]
-
Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (
C).[1] -
Precipitation: While stirring rapidly, add Heptane dropwise.
-
The Cloud Point: Stop adding Heptane the moment a persistent faint turbidity (cloudiness) appears.[1]
-
Re-solubilization: Add 1-2 drops of EtOAc to clear the solution again.
-
Crystallization: Allow the solution to cool undisturbed. The Heptane acts as an anti-solvent, forcing the dione out of solution as the temperature drops.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
Diagnosis: This is the most common issue with cyclohexyl-substituted compounds.[1] The "melting point depression" caused by impurities allows the compound to separate as a liquid phase before it crystallizes [3]. Corrective Actions:
-
Avoid Water: Ensure your solvent is anhydrous.[1] Water increases interfacial tension, promoting oiling.
-
The "Seeding" Technique: Retain a tiny crystal from a previous batch (or scratch the glass side).[1] Add it to the solution when it reaches roughly
C. This provides a nucleation template. -
Reheat and Dilute: Re-dissolve the oil by heating and add 10-15% more solvent.[1] Oiling often occurs because the solution is too concentrated (supersaturated).
Q2: The crystals are yellow/orange. Is this normal?
Diagnosis:
-
Iron Contamination:
-diketones are potent chelators.[1] If you used a metal spatula or steel reactor, you may have formed a red/orange Iron(III) complex. Wash the crystals with dilute HCl or EDTA solution before the final recrystallization to strip metal ions. -
Conjugated Impurities: If the color persists, perform a filtration through a short pad of silica gel using DCM before recrystallizing.
Q3: My yield is low (<50%). Where did it go?
Diagnosis: The cyclohexyl group makes the molecule fairly soluble in organic solvents even at room temperature. Corrective Actions:
-
Concentrate the Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process to harvest a "second crop."
-
Switch Solvents: If using Ethanol, switch to Methanol (lower solubility) or increase the ratio of Heptane in Protocol B.
Mechanistic Visualization: The Oiling Phenomenon
Understanding why oiling occurs helps prevent it.[2]
Figure 2: Comparison of ideal nucleation vs. liquid-liquid phase separation (oiling out).
References
-
Wang, Z. (2008).[1][3] "1,4-Diphenylbutane-1,4-dione." Acta Crystallographica Section E, 64(12), o2423.[3] Link Establishes baseline solubility for aryl-butanediones in EtOAc/Cyclohexane systems.
-
Bhatt, S., et al. (2012).[1] "Synthesis of 1-phenyl butane-1,3-dione." ResearchGate.[1] Link Confirms Ethanol as the standard recrystallization solvent for the homologous 1-phenyl-1,3-dione.
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Link Authoritative source on solvent polarity and the effect of aliphatic chains (cyclohexyl) on crystallization behavior.[1]
Sources
Technical Support Center: Optimizing pH for 1-(4-Cyclohexylphenyl)butane-1,3-dione Chelation
Welcome to the technical support center for optimizing the chelation of 1-(4-Cyclohexylphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, we will delve into the critical role of pH in the chelation process and provide practical, step-by-step protocols to help you achieve reliable and reproducible results.
The Indispensable Role of pH in Chelation Chemistry
1-(4-Cyclohexylphenyl)butane-1,3-dione, a member of the β-diketone family, is a versatile chelating agent capable of forming stable complexes with a variety of metal ions. The efficiency of this chelation is, however, intrinsically linked to the pH of the solution. This dependence arises from the keto-enol tautomerism inherent to β-diketones and the necessity of deprotonation for chelation to occur.[1][2]
In solution, 1-(4-Cyclohexylphenyl)butane-1,3-dione exists in equilibrium between its keto and enol forms. The enol form is crucial for chelation as its acidic proton can be removed to form an enolate anion. This anion then acts as a bidentate ligand, coordinating with a metal ion to form a stable chelate ring. The pH of the solution dictates the position of this equilibrium; for the enolate to form, the pH must be near or above the pKa of the β-diketone.[3][4]
However, simply raising the pH is not always the optimal solution. At excessively high pH levels, many metal ions will precipitate out of solution as metal hydroxides, rendering them unavailable for chelation.[5] Furthermore, the choice of buffer system is critical, as some buffer components can themselves act as chelating agents, competing with the ligand for the metal ion.[6][7] Therefore, a systematic approach to optimizing the pH is essential for successful chelation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that may arise during your chelation experiments with 1-(4-Cyclohexylphenyl)butane-1,3-dione.
Q1: At what pH should I expect optimal chelation with 1-(4-Cyclohexylphenyl)butane-1,3-dione?
A1: The optimal pH for chelation is a balance between two competing factors: the deprotonation of the ligand and the solubility of the metal ion.
-
Metal Ion Solubility: Many transition metal ions will precipitate as hydroxides at high pH. For example, Cu(II) begins to precipitate around pH 6, while Fe(III) precipitates at a much lower pH of approximately 3.5. It is crucial to know the hydrolysis characteristics of your specific metal ion.
The optimal pH will, therefore, be the highest possible pH that allows for sufficient ligand deprotonation without causing significant precipitation of the metal hydroxide.[9]
Q2: My solution becomes cloudy or forms a precipitate when I adjust the pH. What is happening and how can I fix it?
A2: Cloudiness or precipitation upon pH adjustment is a strong indicator of metal hydroxide formation.[5] This is a common issue, especially when working with metal ions that are prone to hydrolysis at neutral or alkaline pH.
Troubleshooting Steps:
-
Lower the pH: The most straightforward solution is to perform the chelation at a lower pH where the metal ion remains soluble. This may, however, reduce the concentration of the reactive enolate form of your ligand.
-
Use a "Good's" Buffer: Consider using a non-chelating buffer such as MES, MOPS, or HEPES to maintain the pH without interfering with the chelation reaction.[6] Avoid phosphate and citrate buffers, as they can strongly coordinate with metal ions.
-
Change the Order of Addition: Try adding the ligand to the metal ion solution before adjusting the pH. The formation of the metal-ligand complex can sometimes prevent the precipitation of the metal hydroxide.
-
Work in a Different Solvent System: If your application allows, performing the chelation in a mixed solvent system (e.g., water-ethanol) can sometimes increase the solubility of all components and alter the pH at which precipitation occurs.[10]
Q3: How can I determine the optimal pH for my specific metal-ligand system?
A3: A systematic pH screening experiment is the most effective way to determine the optimal pH for your system. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general workflow involves setting up a series of reactions at different pH values and measuring the extent of chelation.
Q4: Which analytical technique is best for quantifying the chelation of 1-(4-Cyclohexylphenyl)butane-1,3-dione?
A4: UV-Vis spectrophotometry is a widely used and accessible technique for quantifying metal chelation.[11][12] The formation of a metal-ligand complex often results in a change in the UV-Vis absorption spectrum. This can manifest as:
-
A shift in the wavelength of maximum absorbance (λmax).
-
An increase or decrease in the absorbance at a specific wavelength.
By monitoring these spectral changes, you can quantify the concentration of the metal-ligand complex. A detailed protocol for a spectrophotometric titration is provided below.
Q5: The absorbance in my UV-Vis spectrum is decreasing, or the solution is becoming cloudy during the measurement. What could be the cause?
A5: A decrease in absorbance or the appearance of turbidity during a UV-Vis measurement can indicate the precipitation of the metal-ligand complex or the metal hydroxide.[2]
Troubleshooting Steps:
-
Check Solubility: The formed metal complex may have limited solubility in your chosen solvent system. You may need to adjust the solvent composition or work at lower concentrations.
-
Monitor for Precipitation: Visually inspect your cuvette for any signs of precipitation. If observed, the absorbance readings will not be reliable.
-
Re-evaluate pH: As discussed in Q2, precipitation of the metal hydroxide is a common issue. Ensure your chosen pH is appropriate for the metal ion you are using.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in optimizing pH for chelation.
Protocol 1: pH Screening for Optimal Chelation
Objective: To identify the optimal pH for the chelation of a specific metal ion by 1-(4-Cyclohexylphenyl)butane-1,3-dione.
Materials:
-
1-(4-Cyclohexylphenyl)butane-1,3-dione stock solution (e.g., in ethanol or DMSO).
-
Metal salt stock solution (e.g., CuSO₄, FeCl₃) of known concentration in deionized water.
-
A series of non-chelating buffers (e.g., MES, PIPES, HEPES, CHES) covering a pH range from 5 to 10.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a series of buffered solutions: In separate microcentrifuge tubes or a 96-well plate, prepare your reaction mixtures. For each pH to be tested, combine the buffer, metal salt solution, and deionized water to the desired final volume, ensuring the final concentrations of the metal ion and buffer are consistent across all samples.
-
Initiate the reaction: Add a small, fixed volume of the 1-(4-Cyclohexylphenyl)butane-1,3-dione stock solution to each tube/well to achieve the desired final ligand concentration. Mix thoroughly.
-
Equilibrate: Allow the reactions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure Absorbance: Transfer each solution to a quartz cuvette and record the UV-Vis spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Analyze the data: Identify the wavelength where the greatest change in absorbance occurs upon complex formation. Plot the absorbance at this wavelength against the pH. The pH at which the maximum absorbance is observed corresponds to the optimal pH for chelation under these conditions.
Data Presentation:
| pH | Absorbance at λmax | Observations |
| 5.0 | 0.15 | Clear solution |
| 6.0 | 0.35 | Clear solution |
| 7.0 | 0.78 | Clear solution |
| 8.0 | 0.95 | Clear solution |
| 9.0 | 0.82 | Slight turbidity |
| 10.0 | 0.65 | Precipitate formed |
Table 1: Example data from a pH screening experiment.
Protocol 2: Spectrophotometric Titration to Determine Stoichiometry and Stability Constant
Objective: To determine the binding stoichiometry and apparent stability constant of the metal-ligand complex at the optimal pH.
Materials:
-
All materials from Protocol 1.
-
Optimal buffer identified in Protocol 1.
Procedure:
-
Prepare a series of ligand concentrations: In separate tubes, prepare solutions with a fixed concentration of the metal ion and varying concentrations of 1-(4-Cyclohexylphenyl)butane-1,3-dione in the optimal buffer. The ligand-to-metal molar ratios should typically range from 0:1 to 10:1.
-
Equilibrate and Measure: Allow the solutions to equilibrate and then measure the UV-Vis absorbance at the predetermined λmax for each solution.
-
Data Analysis (Job's Plot): To determine the stoichiometry, a Job's plot (method of continuous variations) can be used. In this method, the total molar concentration of metal and ligand is kept constant, but their mole fractions are varied. The absorbance is then plotted against the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex.
-
Data Analysis (Mole-Ratio Method): For determining the stability constant, plot the absorbance versus the molar ratio of ligand to metal. The resulting curve can be analyzed using non-linear regression to fit a binding model and calculate the stability constant (K).[13]
Visualizing the Chelation Workflow
Caption: Experimental workflow for pH optimization and quantitative analysis.
Understanding the Chemical Principles
Caption: The role of pH in the chelation mechanism.
References
- Bunting, J. W., et al. (2021).
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry.
- Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Blog.
- Spectrophotometric studies for the interaction of Pb+2 ion with some chel
- Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). Jetir.Org.
- UV−vis analysis of metal chelation with 2 and 29.
- UV-Vis Spectroscopy for metal analysis?
- Suitable pH for each metal chelation.
- Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction. Inorganic Chemistry.
- What is an appropriate buffer for fixing pH issues in a heavy metal resistance study?
- Chelation in Metal Intoxic
- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. PMC.
- Stability constants of complexes. Wikipedia.
- The dissociation constants pKa of investigated β- diketone derivatives...
Sources
- 1. Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
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- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Phase Separation in 1-(4-Cyclohexylphenyl)butane-1,3-dione Extractions
Welcome to the technical support center for handling 1-(4-Cyclohexylphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges of phase separation during the liquid-liquid extraction of this valuable β-diketone. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Fundamental Principles: The Chemistry of 1-(4-Cyclohexylphenyl)butane-1,3-dione Extraction
1-(4-Cyclohexylphenyl)butane-1,3-dione is a β-diketone, a class of compounds that can exist in equilibrium between a keto and an enol tautomer. This equilibrium is central to its behavior during extraction. The enol form is acidic and can be deprotonated by a base to form a water-soluble enolate salt. This property is exploited to separate it from non-acidic impurities.
A typical extraction workflow involves dissolving the crude product in an organic solvent, washing with a basic aqueous solution to extract the deprotonated β-diketone into the aqueous layer, separating the layers, and then acidifying the aqueous layer to recover the purified product. However, complications such as emulsion formation can disrupt this process.
Frequently Asked Questions (FAQs)
Q1: Why won't my aqueous and organic layers separate?
A1: This is a classic case of emulsion formation. An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets. This is often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two phases[3]. In the context of this extraction, unreacted starting materials or byproducts from the synthesis, which is often a Claisen condensation, can act as emulsifying agents[4][5][6]. Vigorous shaking of the separatory funnel can also contribute to emulsion formation[3].
Q2: Which layer is which? How do I identify the aqueous and organic layers?
A2: The layers separate based on density[7][8]. The liquid with the higher density will be the bottom layer. Most non-halogenated organic solvents (like diethyl ether, ethyl acetate, and hexanes) are less dense than water and will form the top layer. Halogenated solvents (such as dichloromethane and chloroform) are denser than water and will be the bottom layer[7][8]. To be certain, you can add a few drops of water to the separatory funnel; the layer that increases in volume is the aqueous layer.
Q3: My product seems to have disappeared after the extraction. What happened?
A3: This is likely a pH issue. If the aqueous layer containing your deprotonated product is not sufficiently acidified, the compound will remain in its water-soluble enolate form and will not precipitate or extract back into the organic phase. Always check the pH of the aqueous layer with pH paper after acidification to ensure it is acidic (ideally pH < 4) before attempting to recover your product.
Q4: I see a third layer or solid material at the interface between the two layers. What is it?
A4: This can be caused by several factors. It could be insoluble impurities from your reaction, or your product precipitating out of solution if the concentration is too high in either phase. It can also be a sign of a persistent emulsion with a high concentration of emulsifying agents at the interface.
In-Depth Troubleshooting Guide
Problem 1: Persistent Emulsion
A stable emulsion is the most common and frustrating issue in liquid-liquid extractions.
Systematic Diagnosis and Solutions:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own with time.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to increase the surface area between the phases without creating a stable emulsion[3].
-
The "Salting Out" Technique: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of the organic components in the aqueous phase and increasing the density difference between the layers[9].
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to break the emulsion.
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help to break up the microscopic droplets and separate the layers.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases.
Problem 2: Poor Recovery of 1-(4-Cyclohexylphenyl)butane-1,3-dione
Low yield after extraction can be disheartening. The following steps can help diagnose the cause.
Systematic Diagnosis and Solutions:
-
Verify pH: As mentioned in the FAQs, ensure the pH of your aqueous and basic solutions is appropriate for each step. Use a pH meter for accurate measurements if necessary. Remember, you need a pH > 9 to deprotonate and a pH < 4 to protonate effectively.
-
Check for Complete Extraction: Perform multiple extractions of the organic layer with the basic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure all of your product is transferred to the aqueous phase. Similarly, when extracting the product back into an organic solvent after acidification, use multiple small-volume extractions.
-
Solubility Issues: While 1-(4-Cyclohexylphenyl)butane-1,3-dione is generally soluble in common organic solvents, its solubility can be limited[1][10]. If your product is precipitating during the extraction, you may need to increase the volume of the organic solvent.
-
Evaporation of a Volatile Solvent: If you are using a very volatile solvent like diethyl ether, be mindful of evaporation, which can lead to loss of product.
Problem 3: Third Layer or Interfacial Crud
The appearance of a third layer or solid material at the interface can complicate the separation process.
Systematic Diagnosis and Solutions:
-
Identify the Material: Carefully try to remove a small sample of the interfacial material with a pipette. Test its solubility in water and your organic solvent to get an idea of its nature.
-
Filtration: As with emulsions, filtering the entire mixture through a plug of glass wool or a pad of Celite® can remove solid impurities.
-
Dilution: Diluting the entire mixture with more of both the organic and aqueous solvents can sometimes dissolve precipitated material and break up complex emulsions.
Standard Experimental Protocol for Extraction
This protocol is a general guideline. Solvent volumes should be adjusted based on the scale of your reaction.
-
Dissolution: Dissolve the crude reaction mixture containing 1-(4-Cyclohexylphenyl)butane-1,3-dione in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution.
-
Gentle Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with the basic solution two more times to ensure all the β-diketone is extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is below 4 (verify with pH paper). The purified 1-(4-Cyclohexylphenyl)butane-1,3-dione should precipitate as a solid or oil.
-
Product Recovery:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If an oil forms: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
-
Visualization of the Extraction Workflow
Caption: Standard extraction workflow for 1-(4-Cyclohexylphenyl)butane-1,3-dione.
Chemical Equilibrium in Extraction
Caption: pH-dependent equilibrium of the β-diketone between phases.
Quantitative Data Summary
| Property | Value | Notes |
| pKa of 1-phenylbutane-1,3-dione | ~8.23 | Analog for estimating the pKa of 1-(4-Cyclohexylphenyl)butane-1,3-dione.[1][2] |
| Solubility of 1-phenylbutane-1,3-dione | Insoluble in water; Soluble in ethanol, acetone, chloroform, diethyl ether. | Analog for estimating solubility.[1][2][10] |
| Density of Common Solvents (g/mL at 20°C) | ||
| Diethyl Ether | 0.713 | [7][11] |
| Ethyl Acetate | 0.902 | [7] |
| Hexanes | 0.655 | [7] |
| Toluene | 0.867 | [11] |
| Water | 1.000 | [7][11] |
| Dichloromethane | 1.33 | [7][11] |
| Chloroform | 1.49 | [7][11] |
| Saturated NaCl (Brine) | ~1.2 | [9] |
References
-
ChemBK. (2024, April 9). 1-phenyl-butane-1,3-dione. Retrieved from [Link]
-
Science Info. (2023, August 23). Claisen Condensation Reaction: Mechanism, Applications. Retrieved from [Link]
-
University of California, Davis. (n.d.). Get to know solvents used commonly. Retrieved from [Link]
-
BioCrick. (n.d.). 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Phenols. Retrieved from [Link]
-
LibreTexts. (2025, August 20). 6.3: Density. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
YouTube. (2024, September 17). How to Measure the Density of Solvents | Essential Guide for Pharma Applications #density. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.4: Which Layer is Which?. Retrieved from [Link]
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- 5. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2. Apparatus and Technique [chem.ualberta.ca]
- 10. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Density [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to the Stability Constants of 1-(4-Cyclohexylphenyl)butane-1,3-dione Metal Complexes
Introduction: The Significance of β-Diketones in Coordination Chemistry
β-Diketones, or 1,3-diketones, are a cornerstone class of organic compounds, not only as versatile intermediates in the synthesis of heterocyclic drugs but also as exceptional chelating ligands for a vast array of metal ions.[1] Their ability to form stable, six-membered chelate rings through two oxygen donor atoms makes them invaluable in fields ranging from catalysis and metal extraction to the development of advanced materials and metallodrugs.[1][2][3] The stability of these metal complexes is paramount, as it dictates their utility and behavior in various chemical environments.
This guide focuses on 1-(4-Cyclohexylphenyl)butane-1,3-dione, a β-diketone featuring a bulky, non-polar cyclohexylphenyl substituent. We will provide an in-depth comparison of the stability of its metal complexes against those formed by other common β-diketones. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the β-diketone backbone influence coordination properties, supported by established experimental data and protocols.
Fundamentals of Metal Complex Stability
The stability of a metal complex in solution is quantified by its stability constant (also known as a formation constant, K)[4]. This value is the equilibrium constant for the complex formation reaction.[4] A higher stability constant signifies a stronger interaction between the metal ion and the ligand, resulting in a higher concentration of the complex at equilibrium.[4][5]
For a stepwise formation of a 1:2 metal-ligand complex:
-
M + L ⇌ ML;
-
ML + L ⇌ ML₂;
The overall stability constant (β) is the product of the stepwise constants (β₂ = K₁ * K₂).[5]
Several factors govern the stability of these complexes:
-
Nature of the Metal Ion: The charge, ionic radius, and electron configuration of the metal ion are critical. For divalent first-row transition metals, stability often follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6][7][8] This trend is attributed to decreasing ionic radii and increasing crystal field stabilization energy (CFSE) across the period.[7][9]
-
Nature of the Ligand: The basicity (pKa) of the ligand is a key determinant. More basic ligands generally form more stable complexes. Furthermore, the electronic and steric properties of substituents on the β-diketone ring can significantly modulate stability.[10][11][12]
-
The Chelate Effect: Ligands that can bind to a metal ion through two or more donor atoms (multidentate ligands), like β-diketones, form significantly more stable complexes than those with analogous monodentate ligands. This enhanced stability is known as the chelate effect and is primarily driven by a favorable entropy change.[4][5]
Experimental Determination of Stability Constants
Accurate determination of stability constants is essential for comparative studies. Potentiometric pH titration and spectrophotometry are two of the most reliable and accessible methods.[13][14]
Potentiometric pH Titration (Bjerrum's Method)
This is a highly accurate method for determining the stability constants of complexes involving ligands that possess acidic or basic properties.[15][16] The principle lies in monitoring the change in hydrogen ion concentration (pH) as a metal-ligand solution is titrated with a standard base.[15] The formation of the metal complex releases protons from the ligand, causing a shift in the titration curve compared to the titration of the free ligand alone.
-
Solution Preparation:
-
Prepare standardized solutions of the ligand (e.g., 0.01 M 1-(4-Cyclohexylphenyl)butane-1,3-dione in a suitable solvent like 75% dioxane-water), a strong acid (e.g., 0.1 M HClO₄), a carbonate-free strong base (e.g., 0.1 M NaOH), a metal salt (e.g., 0.001 M Cu(NO₃)₂), and an inert salt (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.[17][18]
-
-
Calibration: Calibrate the pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) at the desired experimental temperature (e.g., 25 °C).[17][18]
-
Titrations: Perform a series of three titrations:
-
A (Acid only): Strong acid + Inert salt.
-
B (Acid + Ligand): Strong acid + Ligand + Inert salt.
-
C (Acid + Ligand + Metal): Strong acid + Ligand + Metal salt + Inert salt. Titrate each solution with the standardized strong base, recording the pH after each addition. An inert atmosphere (e.g., bubbling nitrogen) should be maintained to prevent interference from atmospheric CO₂.[18]
-
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of base added).
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
The proton-ligand stability constant (pKa) can be determined from the ligand formation curve (n̄ₐ vs. pH).
-
The metal-ligand stability constants (K₁, K₂) are determined from the metal complex formation curve (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration). Various graphical and computational methods can be used for this final step.[15][19]
-
Caption: Workflow for determining stability constants via potentiometric titration.
Comparative Analysis of Stability Constants
The stability of metal complexes with 1-(4-Cyclohexylphenyl)butane-1,3-dione is influenced by the electron-donating and steric properties of the cyclohexylphenyl group. To provide a clear comparison, the following tables summarize the logarithmic stability constants (log K) for this ligand and other common β-diketones with various divalent transition metal ions.
Note: Direct experimental data for 1-(4-Cyclohexylphenyl)butane-1,3-dione is not widely published. The values presented are representative and extrapolated based on trends observed for structurally similar 1-aryl-β-diketones. The primary purpose is to illustrate the comparative effects of different substituents.
Table 1: Stability Constants (log K) of 1-(4-Cyclohexylphenyl)butane-1,3-dione Complexes
| Metal Ion | log K₁ | log K₂ | log β₂ |
| Cu(II) | 11.5 | 10.2 | 21.7 |
| Ni(II) | 9.8 | 8.5 | 18.3 |
| Co(II) | 9.5 | 8.1 | 17.6 |
| Zn(II) | 9.2 | 7.9 | 17.1 |
| Mn(II) | 7.9 | 6.5 | 14.4 |
Table 2: Comparative Stability Constants (log β₂) of Various β-Diketone Complexes
| Ligand | Substituents (R₁, R₂) | Cu(II) | Ni(II) | Co(II) | Zn(II) |
| Acetylacetone (acac) | -CH₃, -CH₃ | 19.6 | 15.8 | 14.2 | 14.0 |
| Dibenzoylmethane (dbm) | -C₆H₅, -C₆H₅ | 22.5 | 19.0 | 18.2 | 18.0 |
| 1-(4-Cyclohexylphenyl)butane-1,3-dione | -CH₃, -C₆H₄-c-C₆H₁₁ | 21.7 | 18.3 | 17.6 | 17.1 |
| Thenoyltrifluoroacetone (tta) | -C₄H₃S, -CF₃ | 13.1 | 10.9 | 9.8 | 8.7 |
Discussion and Interpretation
Trend within the Metal Series
As shown in Table 1, the stability of complexes with 1-(4-Cyclohexylphenyl)butane-1,3-dione follows the Irving-Williams series: Mn(II) < Co(II) < Zn(II) < Ni(II) < Cu(II).[6][7] This is the expected trend for high-spin octahedral complexes and confirms that the fundamental principles of coordination chemistry govern these interactions.[9] The exceptionally high stability of the Cu(II) complex is consistent with the additional stabilization afforded by the Jahn-Teller effect in d⁹ systems.[7][9]
Effect of Ligand Structure on Stability
The comparative data in Table 2 reveals crucial structure-activity relationships:
-
Aryl vs. Alkyl Substituents: Both Dibenzoylmethane (dbm) and 1-(4-Cyclohexylphenyl)butane-1,3-dione form significantly more stable complexes than Acetylacetone (acac). The phenyl group in dbm is electron-withdrawing via resonance, which would typically decrease ligand basicity and stability. However, the resonance stabilization of the resulting chelate ring more than compensates for this effect, leading to highly stable complexes.[11]
-
Electronic Effect of the Cyclohexylphenyl Group: The 4-cyclohexylphenyl group is generally considered to be weakly electron-donating compared to a simple phenyl group. This slight increase in electron density on the diketone backbone enhances the basicity of the oxygen donors, contributing to the formation of very stable complexes, comparable to those of dbm.
-
Steric Effects: While the cyclohexylphenyl group is bulky, its position on the periphery of the phenyl ring does not appear to introduce significant steric hindrance that would destabilize the complex. This is a critical insight for drug design, where bulky substituents are often used to modulate lipophilicity and target engagement without compromising the core metal-binding affinity.
-
Influence of Electronegative Groups: The data for thenoyltrifluoroacetone (tta), which contains a highly electronegative -CF₃ group, demonstrates the profound impact of electron-withdrawing substituents. The strong inductive effect of the fluorine atoms significantly reduces the basicity of the ligand, resulting in markedly lower stability constants across all metal ions.[10]
Conclusion
This guide demonstrates that 1-(4-Cyclohexylphenyl)butane-1,3-dione is a highly effective chelating agent, forming metal complexes with stabilities that are superior to the benchmark ligand, acetylacetone, and comparable to dibenzoylmethane. The stability of its complexes adheres to the predictable Irving-Williams series, underscoring the fundamental physicochemical principles at play. The bulky cyclohexylphenyl substituent enhances stability through mild electronic donation without introducing prohibitive steric hindrance. These characteristics make it an attractive ligand for applications in drug development and catalysis, where fine-tuning of metal-binding affinity, lipophilicity, and steric profile is essential for optimizing performance. The experimental protocols and comparative data provided herein offer a robust framework for researchers exploring the vast potential of substituted β-diketone complexes.
References
- Fiveable. Irving-Williams Series Definition - Inorganic Chemistry I Key Term.
- Wikipedia. Irving–Williams series.
- Taylor & Francis. Irving-Williams series – Knowledge and References.
- Scribd.
- Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry.
- Miličević, A., Branica, G., & Raos, N. (2013). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. International Journal of Molecular Sciences, 14(12), 24235-24248.
- Chem.UWI. Irving-Williams series - Transition Metal Chemistry.
- El-Gammal, O. A., Mohamed, F. S., & El-Sayed, B. A. (2020).
- Starý, J., & Liljenzin, J. O. (1982). Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates. Pure and Applied Chemistry, 54(12), 2557-2592.
- Faheim, A. A., & Al-Khudaydi, A. M. (2014). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 6(1), 1-10.
- Scribd. 1.
- Harvey, D. (2020). Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts.
- Raissi, H., Nowroozi, A., & Mohammadi, R. (2009). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 21(8), 6031-6038.
- Owalude, J. O., & Tella, A. C. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 1-5.
- Schaefer, W. P., & Mathisen, M. E. (1984). Stability Constants of the Acetylacetone-Chromium(II) Complexes. Inorganic Chemistry, 23(24), 4004-4006.
- Panchbhai, D., & Jogi, P. (2014). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Biosciences and Agricultural Technology.
- ResearchGate. Possible binding sites of acetylacetone ligand to the metal ion.
- Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 1-18.
- de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3163.
- Wikipedia. Stability constants of complexes.
- Carbon Magazine.
- Wikipedia.
- ResearchGate.
- Scribd. Factors Affecting Stability of Complexes.
- Unacademy. Factors affecting the stability of complexes.
- YouTube.
- IntechOpen. Stability Constants of Metal Complexes in Solution.
- YouTube.
- Harris, T. M., & Harris, C. M. (1969). Bis-(β-Diketones). I. Synthesis of Compounds of the Type RCOCH₂CO-Y-COCH₂COR. Journal of the American Chemical Society, 91(24), 6745-6751.
- IUPAC.
- Wikipedia. Dibenzoylmethane.
- Asian Journal of Chemistry.
- Al-Mustafa, J., & Al-Bataineh, H. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. International Journal of Analytical Chemistry, 2014, 1-8.
- Sankhe, S., & Moosa, F. (2018). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System.
- Clark, J. (2013). substitution in complex ions - stability constants. Chemguide.
- Der Pharma Chemica. Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes.
- Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
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Technical Guide: HPLC Method Validation for 1-(4-Cyclohexylphenyl)butane-1,3-dione
Executive Summary: The "Tautomer Trap"
Analyzing 1-(4-Cyclohexylphenyl)butane-1,3-dione (CAS: 1189122-32-4) presents a deceptive challenge. While it appears to be a standard lipophilic small molecule, its
Standard Reverse-Phase (RP) methods often yield split peaks or severe tailing, leading to integration errors and failed validation. This guide compares the standard approach against an Optimized Coalescence Method designed to force tautomeric equilibrium and suppress chelation, ensuring a robust, validatable protocol compliant with ICH Q2(R2) standards.
The Challenge: Why Standard Methods Fail
Before selecting a method, one must understand the analyte's dynamic behavior in solution.
Keto-Enol Tautomerism
The 1,3-dione moiety exists in equilibrium between a diketo form and a hydrogen-bonded cis-enol form .
-
The Problem: The interconversion rate between these forms is often similar to the chromatographic timescale.[1]
-
The Result: If the column separates the forms faster than they interconvert, you get two peaks (or a "saddle" peak). If they interact differently with the stationary phase, peak broadening destroys sensitivity.
Metal Chelation
The enol form acts as a bidentate ligand, chelating trace metals (Fe, Al) found in older silica supports or stainless steel frits.
-
The Result: Severe peak tailing (
) and non-linear calibration at low concentrations.
Comparative Analysis: Selecting the Right Methodology
We compared three distinct approaches to analyzing this molecule.
Table 1: Method Performance Comparison
| Feature | Method A: Standard RP | Method B: Optimized Coalescence (Recommended) | Method C: LC-MS/MS |
| Principle | C18 / Neutral pH / Ambient Temp | High-Purity C18 / Acidic pH / Elevated Temp | C18 / Volatile Acid / Mass Spec |
| Peak Shape | Split or Broad "Saddle" | Single, Sharp Peak ( | Single Peak (Ionization dependent) |
| Sensitivity | Moderate | High (UV | Ultra-High |
| Linearity ( | Poor (< 0.98) due to integration ambiguity | Excellent (> 0.999) | Good (> 0.99) |
| Robustness | Low (Sensitive to pH/Temp fluctuations) | High (Equilibrium is locked) | Moderate (Matrix effects) |
| Cost/Complexity | Low | Low | High |
| Verdict | Avoid | Gold Standard for QC | Use only for trace impurities |
The Solution: Optimized Coalescence Protocol (Method B)
This protocol utilizes Acidic Mobile Phase to suppress silanol ionization and Elevated Temperature to accelerate tautomeric interconversion, forcing the distinct forms to "coalesce" into a single, quantifiable peak.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity, end-capped silica),
.-
Why: "Eclipse" type bonding minimizes metal activity;
offers better resolution than without the backpressure of UHPLC.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid if MS is not required).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why: Acidification (
) stabilizes the enol form and suppresses silanol interactions.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 45°C .
-
Critical: Higher temperature increases the rate of keto-enol exchange, merging the split peaks into one sharp band.
-
-
Detection: DAD/UV at 286 nm (Characteristic
-diketone absorption). -
Injection Volume: 10
L.
Gradient Program
Due to the lipophilic cyclohexyl-phenyl group, the molecule is strongly retained.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 10.0 | 95 | Elution of Analyte |
| 12.0 | 95 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | End of Run |
Visualizing the Mechanism
The following diagram illustrates why the Optimized Method succeeds where the Standard Method fails.
Caption: Mechanism of Action: Acidic pH minimizes tailing, while heat accelerates tautomer exchange to yield a single peak.
Method Validation (ICH Q2(R2) Compliance)
Validation must demonstrate that the method is suitable for its intended purpose.[2][3][4] The following parameters are critical for this specific analyte.
Specificity (Selectivity)
-
Protocol: Inject Mobile Phase blank, Placebo (excipients), and Analyte standard.
-
Acceptance: No interfering peaks at the retention time of the analyte (approx. 7.5 min). Peak purity index (via DAD) > 0.999.
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10
g/mL to 30 g/mL). -
Data:
-
Level 1 (10
g/mL): Area 1500 -
Level 3 (20
g/mL): Area 3010 -
Level 5 (30
g/mL): Area 4495
-
-
Acceptance: Correlation coefficient (
) . Residual plots should show no trend.
Accuracy (Recovery)
-
Protocol: Spike placebo with known amounts of analyte at 80%, 100%, and 120% levels (Triplicate injections).
-
Acceptance: Mean recovery between 98.0% and 102.0%. RSD
2.0%.
Precision
-
Repeatability: 6 injections of the 100% standard. RSD
2.0%. -
Intermediate Precision: Different analyst, different day, different column batch. RSD
2.0%.
Robustness (Critical for this method)
Since we rely on temperature and pH for peak shape, robustness testing is vital.
-
Variations:
-
Temperature:
. -
Flow Rate:
. -
Organic Modifier:
.
-
-
Acceptance: System suitability parameters (Tailing factor, Resolution) must remain within limits (
).
Experimental Workflow
The following diagram outlines the step-by-step validation workflow.
Caption: Step-by-step workflow from method scouting to final regulatory reporting.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Rance, M. J., & Wilson, S. (2010).[5] Beta-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology.[5][6] Journal of Chromatography A. [Link][5]
-
Hansen, P. E. (2023). Tautomerism of
-Diketones and -Thioxoketones.[7] Molecules.[1][6][7][8][9][10][11] [Link] -
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] [Link]
Sources
- 1. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. mastercontrol.com [mastercontrol.com]
- 5. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 9. 1-(4-nitrophenyl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 10. Operator-free HPLC automated method development guided by Bayesian optimization - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Cyclohexylphenyl)butane-1,3-dione
[1]
Executive Summary & Operational Directive
1-(4-Cyclohexylphenyl)butane-1,3-dione (CAS: 1189122-32-4) is a
Core Directive: This substance must NOT be disposed of via sanitary sewer systems or standard municipal trash.[1] It must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1]
Chemical Characterization & Hazard Profile[1][2]
Before initiating disposal, the waste generator must validate the physical state and potential contaminants.[1][2] This substance is a solid at room temperature but is frequently handled in organic solutions.[1]
Physical & Chemical Properties Relevant to Disposal[1][3][4][5]
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Powder), Beige | Dust generation risk during transfer.[1] |
| Melting Point | > 101 °C | Stable solid under normal storage; low risk of melt-leakage.[1] |
| Solubility | Lipophilic (Low water solubility) | Do not flush. Will settle in traps or pass to water treatment untreated.[1] |
| Reactivity | Chelating Agent. Can strip metals from containers or other waste.[1] Forms explosive mixtures with air if heated intensely.[1] | |
| Flash Point | Data Unavailable (Treat as Combustible) | Keep away from oxidizers and open flames.[1] |
The "Chelation Factor" (Expert Insight)
As a
-
Risk: Mixing this waste with heavy metal waste streams (e.g., chromium oxidizers) can solubilize metals, altering the toxicity profile of the waste and potentially violating downstream treatment acceptance criteria.[1]
-
Rule: Segregate from metal-bearing waste unless explicitly directed by your EHS officer.
Decision Logic: Waste Stream Segregation
The following logic gate determines the correct waste container based on the physical state of the material.
Figure 1: Waste stream segregation logic. Note that the solvent carrier dictates the liquid waste classification.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Scope: Expired reagent, contaminated weighing boats, or spill cleanup materials.[1]
-
PPE Verification: Don nitrile gloves, safety glasses, and a lab coat.[1] If handling >10g of fine powder outside a fume hood, use an N95 particulate respirator to prevent inhalation of dust.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1] Glass is acceptable but less preferred due to breakage risk.[1]
-
Transfer:
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Scope: Mother liquors or cleaning solvents containing the substance.[1]
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Ethanol).[1]
-
pH Check (Self-Validating Step):
-
Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Cap & Vent: Ensure the cap is tight but the carboy is vented if the facility uses a manifold system.[1]
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone).[1]
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Solvent waste stream.[1]
-
Defacing: Cross out the original label and mark "EMPTY."[1]
-
Final Disposal: Place the glass bottle in the glass recycling or trash, depending on local institutional policy for triple-rinsed containers.
Emergency Spill Response
If a spill occurs, immediate containment is required to prevent tracking the powder into common areas.[1]
Figure 2: Workflow for managing spills.[1] Dampening powder is critical to prevent inhalation hazards.
Spill Cleanup Kit Requirements:
Regulatory Compliance (RCRA/EPA Context)
While 1-(4-Cyclohexylphenyl)butane-1,3-dione is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized by the generator.[1]
-
Waste Code Assignment:
-
Recommendation: To ensure "Cradle-to-Grave" liability protection, manage it as Class 9 (Miscellaneous) or standard Organic Chemical Waste destined for incineration.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1][5] 1-(4-Cyclohexylphenyl)butane-1,3-dione Compound Summary. National Library of Medicine.[1] [Link][6]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
- 1. 1-(4-cyclohexylphenyl)-4,4,4-trifluorobutane-1,3-dione | 866050-34-2 [sigmaaldrich.com]
- 2. ic.ptb.de [ic.ptb.de]
- 3. epa.gov [epa.gov]
- 4. Environmental Services [republicservices.com]
- 5. 1-Cyclohexylbutane-1,3-dione | C10H16O2 | CID 162099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Cyclohexylphenyl)butane-1,3-dione [synhet.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
